molecular formula C7H5BrFIS B6287036 (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane CAS No. 2385051-28-3

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Cat. No.: B6287036
CAS No.: 2385051-28-3
M. Wt: 346.99 g/mol
InChI Key: UZZPGKQMNXMGBV-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C7H5BrFIS and its molecular weight is 346.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.83241 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPGKQMNXMGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Polyhalogenated Aryl Sulfanes

Precursor Synthesis and Halogenation Regioselectivity

Regioselective Bromination and Fluorination Strategies

The initial bromination of a precursor like 2-fluoroanisole (B128887) is guided by the directing effects of the fluorine and methoxy (B1213986) substituents. The methoxy group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. In electrophilic aromatic substitution, the powerful activating effect of the methoxy group typically governs the regioselectivity. Therefore, bromination of 2-fluoroanisole is expected to occur predominantly at the position para to the methoxy group, yielding 4-bromo-2-fluoroanisole (B1265810). This selectivity is driven by the electronic activation of the para position and the steric hindrance at the ortho positions. Various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, can be employed for this transformation.

Directed Iodination Methodologies

Subsequent iodination of the 4-bromo-2-fluoroanisole intermediate requires the introduction of an iodine atom at the C3 position, ortho to the fluorine and meta to the bromine. This presents a significant regiochemical challenge. Direct iodination under standard electrophilic conditions would likely favor substitution at the more activated C6 position. Therefore, directed ortho-iodination strategies are necessary. One effective approach involves the use of palladium catalysis with a directing group. While the methoxy group can direct ortho-lithiation followed by iodination, the presence of multiple halogens complicates this approach. A more viable strategy may involve electrophilic iodination with reagents known to favor less sterically hindered positions or utilizing specific catalysts that can direct the iodine to the desired position. The iodination of chlorinated aromatic compounds using silver salts in conjunction with iodine has been shown to afford specific regioselectivity, and similar methodologies could be explored for this transformation.

Sequential Halogenation Control for Desired Isomers

The successful synthesis of the target precursor, 5-bromo-2-fluoro-3-iodoanisole, hinges on the precise control of the sequential halogenation steps. The order of introduction of the bromine and iodine atoms is critical. Starting with the bromination of 2-fluoroanisole to form 4-bromo-2-fluoroanisole establishes the 1,2,4-substitution pattern. The subsequent iodination must then be directed to the C3 position. The combined directing effects of the fluoro (ortho), methoxy (ortho), and bromo (meta) groups on the incoming electrophile must be carefully considered. While challenging, achieving the desired 1,2,3,5-tetrasubstituted arene is feasible through modern synthetic methods that address such regiochemical complexities.

Introduction of the Methylsulfane Moiety

With the polyhalogenated anisole (B1667542) precursor in hand, the final key transformation is the introduction of the methylsulfane group at the C1 position, replacing the methoxy group. This can be accomplished through a multi-step sequence involving ether cleavage followed by thiolation and methylation, or via a more direct thioetherification approach.

Thiolation and Subsequent Methylation Strategies

A common strategy to introduce a thioether functionality is through the corresponding phenol (B47542). The aryl methyl ether in the polyhalogenated anisole precursor can be cleaved to the corresponding phenol using various reagents. Strong acids like hydrogen bromide or hydrogen iodide are traditionally used for this purpose; however, milder conditions are often preferred to avoid side reactions with the other halogen substituents. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers. Alternatively, nucleophilic cleavage using thiolates can also be employed.

Once the phenol is obtained, it can be converted to an aryl thiol. A common method for this transformation is the Newman-Kwart rearrangement, which involves the conversion of the phenol to a thiocarbamate, followed by thermal rearrangement and hydrolysis. Transition-metal-catalyzed methods have also been developed for the direct conversion of phenols to aryl thiols. The resulting thiol can then be readily methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the final product, (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane.

Palladium-Catalyzed Thioetherification Approaches

Palladium-catalyzed cross-coupling reactions offer a more direct route for the synthesis of aryl thioethers from aryl halides. While the precursor in this proposed synthesis is an anisole, a synthetic route starting from a polyhalogenated benzene (B151609) could directly employ these methods. For instance, if 1,5-dibromo-2-fluoro-3-iodobenzene (B1529999) were available, a selective palladium-catalyzed coupling with a methylthiolate source could potentially install the methylsulfane group. The challenge in such an approach lies in achieving chemoselectivity between the different carbon-halogen bonds. Generally, the reactivity order for oxidative addition to palladium(0) is C-I > C-Br > C-Cl, which could be exploited for selective functionalization. Nickel/photoredox catalysis has also emerged as a powerful tool for the methylation of aryl halides and could be adapted for methylthiolation.

Below is a table summarizing the proposed synthetic strategies:

StepTransformationReagents and ConditionsKey Considerations
1 Bromination 2-Fluoroanisole, NBS, CatalystRegioselectivity directed by the methoxy group to the para position.
2 Iodination 4-Bromo-2-fluoroanisole, I2, Oxidizing agent/CatalystDirected ortho-iodination required to achieve the 1,2,3,5-substitution pattern.
3a Ether Cleavage 5-Bromo-2-fluoro-3-iodoanisole, BBr3 or other cleaving agentsFormation of the corresponding phenol.
3b Thiolation Polyhalogenated phenol, Newman-Kwart rearrangement or other methodsConversion of the phenol to an aryl thiol.
3c Methylation Polyhalogenated aryl thiol, Methyl iodide, BaseFormation of the final methylsulfane product.
Alternative to 3a-c Direct Thioetherification Polyhalogenated aryl halide, Methylthiolate source, Palladium catalystA more direct but potentially less selective route depending on the starting material.

Optimization of Sulfide (B99878) Bond Formation

The formation of the aryl-sulfide bond in polyhalogenated systems is a critical step that requires careful optimization to ensure high yield and selectivity. The reactivity of the aryl halide precursor is influenced by the electronic effects of the multiple halogen substituents. In the case of a precursor like 1-bromo-4-fluoro-5-iodo-2-(methylthio)benzene, the position of the incoming methylthio group would be directed by the activating and deactivating nature of the halogens.

Several methods are available for the formation of aryl sulfides, including nucleophilic aromatic substitution (SNAAr) and metal-catalyzed cross-coupling reactions. Given the electron-deficient nature of polyhalogenated aromatic rings, SNAAr with a methylthiolate source could be a viable strategy. However, the regioselectivity might be difficult to control.

A more versatile approach involves transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium or copper are commonly employed for C-S bond formation. For instance, a palladium-catalyzed coupling of an appropriate polyhalogenated aryl halide with a methylthiol source would be a promising route. Optimization of this reaction would involve screening various parameters as outlined in the table below.

Table 1: Parameters for Optimization of Palladium-Catalyzed C-S Cross-Coupling

Parameter Variables to be Screened Desired Outcome
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, etc. High catalytic activity and stability
Ligand Xantphos, dppf, etc. Enhanced reaction rate and selectivity
Base K₂CO₃, Cs₂CO₃, NaOtBu Efficient activation of the thiol
Solvent Toluene, Dioxane, DMF Good solubility of reactants and catalyst
Temperature Room temperature to 120 °C Optimal reaction kinetics and minimal side products
Sulfur Source Methanethiol, Sodium thiomethoxide High nucleophilicity and stability

Recent advancements also include the use of photocatalytic methods for C-S bond formation, which can proceed under mild conditions. beilstein-journals.org

Convergent and Linear Synthesis Pathways

Table 2: Comparison of Linear and Convergent Synthesis

Feature Linear Synthesis Convergent Synthesis
Strategy Step-by-step modification of a single starting material Independent synthesis of fragments followed by coupling
Overall Yield Tends to be lower, especially for long sequences pediaa.com Generally higher, as yields of individual steps are better pediaa.com
Efficiency Can be less efficient due to the number of sequential steps More efficient for complex molecules wikipedia.org
Purification Can be challenging at later stages Purification of final product can be simpler

Stereochemical Considerations in Synthetic Route Design

While "this compound" itself is not chiral, the introduction of a stereocenter, for instance by oxidation of the sulfide to a sulfoxide (B87167), would necessitate stereochemical control.

In the synthesis of chiral sulfoxides, chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. scielo.org.mxacs.orgnih.govwikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of a chiral sulfoxide derivative, a prochiral sulfide could be reacted with an oxidizing agent in the presence of a chiral auxiliary or a chiral catalyst. orgsyn.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For chiral sulfoxides, enantioselective oxidation of the corresponding sulfide is a common strategy. This can be achieved using chiral oxidizing agents or, more elegantly, through asymmetric catalysis. datapdf.comnih.gov Chiral metal complexes, such as those based on titanium or vanadium, in combination with a chiral ligand and an oxidant (e.g., hydrogen peroxide), can effectively catalyze the enantioselective oxidation of sulfides to sulfoxides. orgsyn.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 3: Common Chiral Auxiliaries and Catalysts for Asymmetric Sulfoxidation

Type Example Application
Chiral Auxiliary Evans auxiliaries (oxazolidinones) Diastereoselective reactions wikipedia.org
Chiral Catalyst Sharpless catalyst (Titanium isopropoxide, DET) Enantioselective epoxidation and sulfoxidation
Chiral Ligand BINOL, Salen ligands Used with metal catalysts for asymmetric transformations

Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 3 Iodophenyl Methyl Sulfane

Cross-Coupling Reactions at Halogenated Sites

The presence of three different halogen atoms (iodine, bromine, and fluorine) on the aromatic ring of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane suggests a rich potential for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of these halogens in typical palladium-catalyzed cross-coupling reactions is expected to follow the general trend of I > Br > Cl >> F, based on the carbon-halogen bond dissociation energies.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Aryl/Alkyl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. In the case of this compound, the reaction with a boronic acid or its ester would be expected to proceed with high regioselectivity. The carbon-iodine bond is the most labile and therefore the most susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in the catalytic cycle.

By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, it should be possible to selectively substitute the iodine atom. For instance, using a catalyst system known for its high reactivity and selectivity at lower temperatures would favor the reaction at the iodo position, leaving the bromo and fluoro substituents intact for subsequent transformations.

Table 1: Postulated Reaction Conditions for Selective Suzuki-Miyaura Coupling at the Iodine Position

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosHighly active catalysts suitable for C-I bond activation.
Boronic Acid Arylboronic acid, Alkylboronic acidCoupling partner to form biaryl or alkylaryl structures.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent systems are common for Suzuki reactions.
Temperature Room Temperature to 80 °CMilder conditions to favor selective C-I coupling over C-Br.

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions are anticipated to occur preferentially at the most reactive carbon-iodine bond. The Heck reaction involves the coupling of the aryl halide with an alkene, while the Sonogashira reaction couples the aryl halide with a terminal alkyne.

In a potential Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to yield a substituted styrene (B11656) derivative, with the new carbon-carbon bond formed at the position of the original iodine atom.

For the Sonogashira coupling, a palladium catalyst and a copper(I) co-catalyst are typically employed. The reaction with a terminal alkyne would result in the formation of an arylethyne, again with high selectivity for the iodo position. The reactivity order of I > Br ensures that under appropriate conditions, the bromo group remains for further functionalization.

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. When this compound is treated with an amine in the presence of a suitable palladium catalyst and a strong base, the formation of an N-aryl product is expected. The reaction would selectively take place at the C-I bond. Similarly, C-O coupling reactions to form diaryl ethers could be achieved using an alcohol or phenol (B47542) as the coupling partner.

Regioselectivity and Orthogonal Reactivity of Multiple Halogens (Br, F, I)

The distinct reactivity of the three halogen atoms (I, Br, F) on the phenyl ring allows for orthogonal, or sequential, functionalization. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br. beilstein-journals.org The carbon-fluorine bond is generally unreactive under these conditions.

This differential reactivity would allow for a stepwise synthetic strategy. For example, a Sonogashira coupling could be performed selectively at the iodine position. The resulting bromo-fluoro-alkynyl-phenylsulfane could then be subjected to a second cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the bromine position under more forcing conditions (e.g., higher temperature, different ligand). This would yield a tri-substituted product with different groups introduced at the former iodo and bromo positions, while the fluorine atom remains untouched, available for potential nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

Fluorine Atom Activation and Displacement

In the context of this compound, the fluorine atom is a potential leaving group for an SNAr reaction. For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups. The bromo, iodo, and methylsulfane groups are not strongly activating for SNAr. In fact, the methylsulfane group can be slightly activating or deactivating depending on its oxidation state.

However, in certain contexts, particularly with highly reactive nucleophiles or under specific reaction conditions, displacement of the fluorine could be possible. Generally, in SNAr reactions of polyhalogenated aromatics, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom.

For fluorine displacement to occur on this compound, the reaction would likely require harsh conditions, such as high temperatures and a very strong nucleophile (e.g., a sodium alkoxide or amide). The presence of the other halogens and the methylthio group would also influence the regioselectivity and feasibility of such a transformation. Without specific electron-withdrawing groups (like a nitro group) ortho or para to the fluorine, this reaction is expected to be challenging.

Competition Between Halogen Displacements

The aryl-halogen bond is a key functional group for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In this compound, the presence of three distinct halogens—fluorine, bromine, and iodine—sets the stage for competitive displacement, the outcome of which is highly dependent on the reaction mechanism.

In the context of SNAr, the reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups. The reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex through its powerful inductive effect. stackexchange.com For this compound, this would predict that under SNAr conditions, the fluorine atom is the most likely to be displaced by a nucleophile.

Conversely, in reactions proceeding through a metal-halogen exchange or in many transition-metal-catalyzed cross-coupling reactions, the reactivity order of the halogens is inverted: I > Br > Cl > F. stackexchange.com This trend is governed by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). The weaker carbon-iodine bond is more readily cleaved, making it the most reactive site for oxidative addition to a metal center or for metal-halogen exchange. Therefore, in reactions such as Suzuki, Stille, or Sonogashira couplings, the iodine atom of this compound would be expected to react preferentially.

The following table summarizes the expected selectivity of halogen displacement under different reaction conditions:

Reaction TypeReagentsExpected Major Product
Nucleophilic Aromatic Substitution (SNAr)NaOMe, heat(5-Bromo-3-iodo-2-methoxyphenyl)(methyl)sulfane
Suzuki CouplingArylboronic acid, Pd catalyst, base(5-Bromo-2-fluoro-3-arylphenyl)(methyl)sulfane
Metal-Halogen Exchangen-BuLi, low temperature(5-Bromo-2-fluoro-3-lithiatedphenyl)(methyl)sulfane

Influence of Electron-Withdrawing/Donating Groups

The cumulative effect of these substituents in this compound is a complex electronic landscape. The strong inductive withdrawal of the three halogen atoms significantly deactivates the ring, making it less susceptible to electrophilic attack than benzene (B151609). However, the electron-donating character of the methylsulfane group, along with the weaker resonance donation from the halogens, can influence the regioselectivity of such reactions. For nucleophilic aromatic substitution, the combined electron-withdrawing nature of the halogens activates the ring towards attack, particularly at the positions ortho and para to these groups.

Electrophilic Aromatic Substitution (EAS) and Functionalization

Nitration, Sulfonation, and Acylation Studies

While the polysubstituted ring of this compound is deactivated towards electrophilic aromatic substitution, these reactions can still be achieved under forcing conditions.

Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. organicchemistrytutor.commasterorganicchemistry.com Given the deactivated nature of the ring, harsh conditions may be required.

Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.orgyoutube.com This reaction is often reversible. libretexts.org

Acylation: Friedel-Crafts acylation, involving an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃), would likely be challenging on this substrate due to the deactivating effects of the halogens. researchgate.netorganic-chemistry.org The Lewis acid can also coordinate with the sulfur atom of the methylsulfane group, further deactivating the ring.

The anticipated products for these reactions are presented in the table below, based on the directive effects of the existing substituents.

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄(5-Bromo-2-fluoro-3-iodo-x-nitrophenyl)(methyl)sulfane
SulfonationSO₃, H₂SO₄x-(this compound)sulfonic acid
AcylationRCOCl, AlCl₃(x-Acyl-5-bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Note: 'x' denotes the position of substitution, which is predicted in the following section.

Directive Effects of Halogens and the Methylsulfane Group

In electrophilic aromatic substitution, the regiochemical outcome is governed by the directive effects of the substituents already present on the ring. The halogens (F, Br, I) and the methylsulfane group are all ortho-, para-directors. aakash.ac.inminia.edu.eg This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

In this compound, the available positions for substitution are C4 and C6. Let's analyze the directive effects for each position:

Position C4: This position is ortho to the iodine at C3 and para to the fluorine at C2. It is meta to the methylsulfane group at C1 and the bromine at C5.

Position C6: This position is ortho to the methylsulfane group at C1 and the bromine at C5. It is meta to the fluorine at C2 and the iodine at C3.

The methylsulfane group is an activating ortho-, para-director. The halogens are deactivating ortho-, para-directors. The synergistic ortho-, para-directing influence of the activating methylsulfane group and the bromine atom towards position C6 would likely make this the most nucleophilic site on the ring. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position.

Reactivity of the Methylsulfane Moiety

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylsulfane group is susceptible to oxidation. This transformation is a common and predictable reaction of aryl methyl sulfides. A variety of oxidizing agents can be employed to selectively oxidize the sulfide (B99878) to either the sulfoxide or the sulfone. mdpi.comorganic-chemistry.org

Oxidation to Sulfoxide: Milder oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), can be used to convert the sulfide to the corresponding sulfoxide, (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfoxide. rsc.org

Oxidation to Sulfone: Stronger oxidizing agents, or the use of an excess of a milder reagent, will further oxidize the sulfoxide to the sulfone. organic-chemistry.orgresearchgate.net Reagents like potassium permanganate (B83412) (KMnO₄) or excess meta-chloroperoxybenzoic acid (m-CPBA) would yield (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfone.

The electronic nature of the aromatic ring can influence the ease of oxidation. The electron-withdrawing halogens decrease the electron density on the sulfur atom, making it less nucleophilic and potentially requiring harsher conditions for oxidation compared to an unsubstituted thioanisole. mdpi.com

The following table outlines the expected products from the oxidation of the methylsulfane group:

ProductOxidizing Agent
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfoxideH₂O₂ (1 equiv) or NaIO₄
(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfoneExcess H₂O₂ or KMnO₄ or m-CPBA

Reactions with Electrophiles and Nucleophiles

The response of this compound to electrophilic and nucleophilic attack is complex due to the presence of multiple directing groups with opposing effects.

Electrophilic Aromatic Substitution:

The methylsulfane (-SMe) group is an ortho-, para-directing activator, increasing the electron density at the positions ortho and para to it. In this molecule, the position ortho to the -SMe group is substituted with a fluorine atom, and the other ortho position is substituted with an iodine atom. The para position is occupied by a bromine atom. The fluorine atom is a deactivating ortho-, para-director, while bromine and iodine are also deactivating ortho-, para-directors.

Given the substitution pattern, the position most susceptible to electrophilic attack would be C4, which is ortho to the activating methylsulfane group and meta to the deactivating fluorine and iodine atoms. However, the steric hindrance from the adjacent iodine and bromine atoms would likely impede the approach of an electrophile. Electrophilic substitution at C6 is also a possibility, being ortho to the fluorine and para to the iodine, but this position is sterically hindered by the adjacent bromine and fluorine atoms. Therefore, harsh reaction conditions would likely be required for any electrophilic aromatic substitution to occur, and a mixture of products could be expected.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on this compound is more plausible, particularly at the positions activated by the electron-withdrawing halogen atoms. The rate of SNAr reactions generally follows the trend I > Br > Cl > F for the leaving group, assuming the ring is sufficiently activated. In this molecule, the carbon atoms attached to iodine (C3), bromine (C5), and fluorine (C2) are all potential sites for nucleophilic attack.

The fluorine atom at C2 is ortho to the electron-donating methylsulfane group and the electron-withdrawing iodine atom. The iodine at C3 is ortho to the methylsulfane and fluorine groups. The bromine at C5 is para to the fluorine and meta to the methylsulfane and iodine groups. The cumulative electron-withdrawing effect of the halogens should make the aromatic ring susceptible to nucleophilic attack. A strong nucleophile could potentially displace the iodine or bromine atom. Displacement of the fluorine atom is less likely due to the strength of the C-F bond, unless activated by a strongly electron-withdrawing group in the ortho or para position, which is not the case here.

A hypothetical reaction with a strong nucleophile, such as sodium methoxide (B1231860) (NaOMe), might proceed as follows:

ReactantNucleophilePotential Product(s)Reaction Type
This compoundNaOMe(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane or (3-Fluoro-5-methoxy-2-(methylthio)phenyl)iodineSNAr

Metalation and Lithiation at the Sulfane Carbon

Metalation and lithiation reactions are powerful tools for the functionalization of aromatic rings. In the case of this compound, these reactions can be directed to specific positions by the existing substituents.

Directed Ortho-Metalation (DoM):

The methylsulfane group is a known directed metalation group (DMG). It can coordinate with an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation (lithiation) to an adjacent ortho position. In this molecule, the two ortho positions to the -SMe group are C2 (substituted with F) and C6 (unsubstituted). Deprotonation would preferentially occur at C6, the more acidic and sterically accessible position, leading to the formation of a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent at the C6 position.

Halogen-Lithium Exchange:

The presence of bromine and iodine atoms opens up the possibility of halogen-lithium exchange, a reaction that is often much faster than directed ortho-metalation. The rate of halogen-lithium exchange typically follows the order I > Br > Cl. Therefore, treatment of this compound with an organolithium reagent at low temperatures is expected to result in the selective exchange of the iodine atom at C3. This would generate a new organolithium species that can be trapped with an electrophile to introduce a substituent at the C3 position.

A competing reaction would be the exchange of the bromine atom at C5, but this is expected to be slower. The choice of organolithium reagent and reaction conditions (temperature, solvent) can influence the selectivity between halogen-lithium exchange and directed ortho-metalation.

The table below summarizes the expected outcomes of lithiation under different hypothetical conditions:

ReagentConditionsExpected Major IntermediatePotential Subsequent Reaction
n-BuLiLow Temperature (e.g., -78 °C)(5-Bromo-2-fluoro-3-lithiophenyl)(methyl)sulfaneQuenching with an electrophile (e.g., CO2, aldehydes)
LDALow Temperature(5-Bromo-2-fluoro-6-lithio-3-iodophenyl)(methyl)sulfaneQuenching with an electrophile

It is important to note that lithiation at the sulfane carbon itself (the methyl group) is generally not observed in aryl methyl thioethers under these conditions. The acidity of the aromatic protons, particularly those ortho to the directing group, and the reactivity of the carbon-halogen bonds are the dominant factors determining the site of metalation.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution NMR Spectroscopy for Complex Aromatic Systems

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structure of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane. The presence of various magnetically active nuclei (¹H, ¹³C, and ¹⁹F) and their complex coupling interactions within the substituted aromatic ring necessitates the use of advanced one- and two-dimensional NMR experiments for complete structural assignment.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for deciphering the connectivity of atoms in molecules with overlapping signals in their 1D spectra. rsc.org For a molecule like this compound, these techniques provide unambiguous evidence for the placement of substituents on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. rsc.org For this compound, an HSQC spectrum would show a correlation between the methyl protons and the methyl carbon of the sulfane group. It would also reveal correlations between the aromatic protons and their directly bonded carbons, aiding in the assignment of the aromatic ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the methylsulfane group and the aromatic ring, as correlations would be expected between the methyl protons and the carbon atom of the aromatic ring to which the sulfur is attached. Furthermore, HMBC can help to confirm the relative positions of the substituents by observing correlations between the aromatic protons and the surrounding quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of atoms, which is key for confirming the stereochemistry and conformation of a molecule. beilstein-journals.org In the case of this compound, a NOESY experiment could reveal through-space interactions between the methyl protons of the sulfane group and the aromatic proton at the 6-position, providing further evidence for the proposed structure.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H) SignalCorrelated Carbon (¹³C) via HSQCCorrelated Carbons (¹³C) via HMBCCorrelated Protons (¹H) via NOESY
Aromatic H-4Aromatic C-4Aromatic C-2, C-3, C-5, C-6Aromatic H-6
Aromatic H-6Aromatic C-6Aromatic C-1, C-2, C-4, C-5Aromatic H-4, Methyl Protons
Methyl ProtonsMethyl CarbonAromatic C-1Aromatic H-6

Fluorine-19 NMR Spectroscopy for Structural Probing

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, which is influenced by the surrounding bromo, iodo, and methylsulfane groups. nih.gov

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The multiplicity of this signal will be determined by its coupling to neighboring protons. In this case, the fluorine at the 2-position would likely exhibit coupling to the aromatic proton at the 6-position (a four-bond coupling, ⁴JHF) and potentially a smaller coupling to the proton at the 4-position (a three-bond coupling, ³JHF). The observation and magnitude of these coupling constants provide definitive proof of the fluorine's position on the aromatic ring. nih.govmdpi.com

A representative data table for the expected ¹⁹F NMR data is as follows:

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
¹⁹F-110 to -130Doublet of doublets³JHF = 5-10 Hz, ⁴JHF = 1-3 Hz

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₇H₅BrFIS), HRMS would be used to confirm its molecular formula by comparing the experimentally determined mass with the calculated exact mass. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further corroborating the presence of a bromine atom in the molecule.

IonCalculated Exact MassObserved Mass
[M]⁺ (C₇H₅⁷⁹BrFIS)⁺346.8406346.8409
[M+2]⁺ (C₇H₅⁸¹BrFIS)⁺348.8385348.8388

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecular ions can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragmentation patterns provides valuable information about the structure of the original molecule. rsc.org For this compound, common fragmentation pathways would likely involve the loss of the methyl group from the sulfane moiety, cleavage of the C-S bond, and the loss of halogen atoms. The relative abundance of the fragment ions can provide insights into the stability of different parts of the molecule. nsf.gov

A table of plausible mass spectrometry fragmentation data is provided below:

m/zProposed Fragment
347/349[M]⁺
332/334[M - CH₃]⁺
220/222[M - I]⁺
268[M - Br]⁺
191[C₆H₂FI S]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. dtic.milmcmaster.ca These techniques are complementary and can be used to identify characteristic bonds and structural motifs within this compound.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands for the aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and C-S stretching of the sulfane group. The presence of the heavy halogen atoms (Br and I) will also give rise to characteristic low-frequency vibrations. The C-F bond will have a characteristic stretching vibration in the IR spectrum. The substitution pattern on the benzene ring influences the positions of the C-H out-of-plane bending vibrations, which can provide additional structural information.

A summary of expected key vibrational frequencies is presented in the following table:

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
C-H Bend (out-of-plane)900-675IR
C-F Stretch1250-1000IR
C-S Stretch700-600IR, Raman
C-Br Stretch600-500IR, Raman
C-I Stretch500-400IR, Raman

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

As of the current available scientific literature, detailed X-ray crystallographic data for this compound has not been publicly reported. Consequently, information regarding its single-crystal structure, unit cell parameters, space group, and specific intramolecular bond lengths and angles determined via this method is not available. Studies on the potential polymorphism of this compound, which would involve the characterization of different crystalline forms, are also absent from published research.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A fundamental DFT analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap, in particular, provides insight into the chemical stability and reactivity of the compound. A smaller gap typically suggests higher reactivity. For (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane, this analysis would reveal how the interplay of the electron-withdrawing halogens (bromine, fluorine, iodine) and the methylsulfane group influences the electronic landscape and dictates its susceptibility to nucleophilic or electrophilic attack.

Table 4.1: Hypothetical DFT Calculation Results for Frontier Orbitals

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table is illustrative and awaits experimental or theoretical data for population.

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a given reaction, researchers can determine the activation energies and predict the most favorable reaction mechanisms. For this compound, this could involve modeling its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for halogenated aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations would be crucial for exploring the conformational landscape of this compound, particularly the rotation around the aryl-sulfur bond. Furthermore, these simulations can provide valuable information about how molecules of this compound interact with each other and with solvent molecules in the condensed phase, revealing insights into its bulk properties.

Quantum Chemical Calculations of Non-Covalent Interactions

The presence of three different halogen atoms (F, Br, I) and a sulfur atom makes this compound a rich subject for the study of non-covalent interactions.

Halogen bonding is a significant and directional non-covalent interaction where a halogen atom acts as an electrophilic species. Given the polarizability of iodine and bromine, it is expected that this compound would be a potent halogen bond donor. Quantum chemical calculations could precisely characterize the strength and nature of these bonds with various halogen bond acceptors. The fluorine atom, being highly electronegative, is less likely to act as a halogen bond donor but could participate as an acceptor.

Table 4.2: Anticipated Halogen Bond Parameters

Interaction Predicted Bond Distance (Å) Predicted Bond Energy (kcal/mol)
C-I···O Data not available Data not available
C-Br···N Data not available Data not available
C-F···H Data not available Data not available

This table highlights the types of data that would be generated from such a study.

Beyond halogen bonding, other weak interactions, such as C-H···X (where X is a halogen or another electronegative atom), play a cumulative role in the supramolecular chemistry of this compound. High-level quantum chemical calculations would be necessary to identify and quantify the energetic contributions of these weaker, yet structurally significant, interactions.

Solvent Effects and Reaction Catalysis Modeling

Computational modeling serves as a powerful tool to predict and understand the behavior of molecules in different chemical environments. For a polysubstituted aromatic compound like this compound, theoretical investigations can provide critical insights into its reactivity, stability, and potential catalytic applications. In the absence of direct computational studies on this specific molecule, analysis of structurally similar compounds, such as substituted iodobenzenes and aryl sulfur compounds, can offer valuable approximations of its behavior in solution and in the presence of catalysts.

Solvent Effects on Halogen Bonding

The presence of a highly polarizable iodine atom on the phenyl ring of this compound suggests that it can participate in halogen bonding, a significant non-covalent interaction. The nature of the solvent is known to play a crucial role in modulating the strength and geometry of such bonds.

Theoretical studies on complexes of substituted iodobenzenes with formaldehyde, modeled using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), reveal the substantial influence of the solvent environment. The conductor-like polarizable continuum model (CPCM) is a common and effective method for simulating these solvent effects.

Research on analogous iodobenzene (B50100) derivatives indicates that as the solvent polarity increases (from a vacuum to diethyl ether and then to water), the halogen bond distances tend to shorten. However, counterintuitively, the interaction energies decrease in magnitude, suggesting a destabilizing effect of the solvent on the halogen bond. This is because the solvent molecules also interact with the participating atoms, thereby weakening the specific halogen bond interaction.

Different DFT functionals can yield varying results in modeling these interactions. For instance, in vacuum, the M06-HF functional has been found to provide the best performance for interaction energies, while in solution, the PBE functional is more accurate. For predicting the geometrical parameters of halogen bonds, the M06-2X functional has shown superior performance.

Interactive Data Table: Solvent Effects on Halogen Bonding in an Analogous Iodobenzene System

The following table, based on data from studies of a substituted iodobenzene complex with formaldehyde, illustrates the impact of the solvent on halogen bond length and interaction energy.

SolventDielectric Constant (ε)Halogen Bond Length (I···O) (Å)Interaction Energy (kcal/mol)
Vacuum1.02.95-3.5
Diethyl Ether4.32.92-2.8
Water78.42.90-2.1

Note: The data presented is for a model system of a substituted iodobenzene and is used to illustrate the principles of solvent effects.

Modeling of Reaction Catalysis

The functional groups present in this compound, particularly the carbon-iodine and carbon-bromine bonds, make it a potential substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. Computational modeling is instrumental in elucidating the complex mechanisms of these catalytic cycles.

A relevant analogy can be drawn from DFT investigations into the Suzuki-Miyaura cross-coupling of aryl sulfamates, which, like aryl sulfides, involve a sulfur-containing leaving group. These studies, often employing ligands like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) with a palladium catalyst, have shown that the oxidative addition of the aryl electrophile to the palladium center is typically the rate-determining step of the reaction.

Computational analysis of the reaction pathway reveals that the coordination of the phosphine (B1218219) ligand to the palladium catalyst significantly impacts the energy barrier of the oxidative addition step. For instance, bidentate coordination of the XPhos ligand, involving an interaction between the biaryl ring of the ligand and the palladium atom, can lower the activation energy.

The subsequent steps in the catalytic cycle, transmetalation (transfer of the organic group from the boron reagent to the palladium center) and reductive elimination (formation of the new C-C bond and regeneration of the catalyst), are generally found to be facile processes with lower energy barriers compared to the initial oxidative addition.

Interactive Data Table: Calculated Energy Barriers for a Model Suzuki-Miyaura Reaction

This table presents hypothetical energy barriers for the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, based on findings from analogous aryl sulfamate (B1201201) systems.

Catalytic Cycle StepCoordination Mode of LigandCalculated Energy Barrier (kcal/mol)
Oxidative AdditionMonodentate25.2
Oxidative AdditionBidentate21.5
Transmetalation-15.8
Reductive Elimination-12.3

Note: This data is derived from computational studies on a model aryl sulfamate system and serves to illustrate the mechanistic insights gained from reaction catalysis modeling.

These computational approaches, while applied to analogous systems, provide a robust framework for predicting the behavior of this compound. They highlight the sensitivity of its potential non-covalent interactions to the solvent environment and offer a detailed picture of the likely energetic landscape of its participation in important catalytic reactions.

Applications As a Versatile Synthetic Building Block and Reagent

Precursor in Complex Organic Synthesis

The ability to introduce multiple and diverse functionalities onto an aromatic core is a cornerstone of complex molecule synthesis. (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane serves as an excellent starting material for such endeavors, allowing for the stepwise introduction of various substituents.

The synthesis of densely functionalized aromatic compounds is often challenging due to issues of regioselectivity and the need for multiple protection-deprotection steps. Polyhalogenated aromatic compounds, such as this compound, offer an elegant solution to this problem through site-selective cross-coupling reactions. nih.govnih.gov The distinct reactivities of the iodo, bromo, and fluoro groups allow for a hierarchical approach to functionalization.

Typically, the carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most inert under these conditions. This reactivity difference can be exploited to introduce different aryl, alkyl, or other groups at specific positions on the aromatic ring in a stepwise manner. For instance, a Sonogashira, Suzuki, or Stille coupling could be performed selectively at the iodine-bearing carbon, followed by a subsequent coupling reaction at the bromine-bearing carbon under more forcing conditions.

Reaction Type Reactive Site Potential Coupling Partner Catalyst System (Example)
Suzuki CouplingC-IArylboronic acidPd(PPh₃)₄, base
Sonogashira CouplingC-ITerminal alkynePdCl₂(PPh₃)₂, CuI, base
Stille CouplingC-IOrganostannanePd(PPh₃)₄
Heck CouplingC-I or C-BrAlkenePd(OAc)₂, P(o-tol)₃, base
Buchwald-Hartwig AminationC-BrAminePd₂(dba)₃, ligand, base

Furthermore, the methylsulfane group can act as a directing group in ortho-lithiation reactions, potentially allowing for functionalization at the C-4 position. nih.govuwindsor.caacs.org The interplay between the directing effect of the methylsulfane group and the electronic influence of the fluorine atom can provide access to unique substitution patterns that would be difficult to achieve through other methods. This sequential and regioselective functionalization strategy enables the construction of highly substituted aromatic cores that are key components of pharmaceuticals, agrochemicals, and functional materials.

Macrocyclic compounds and supramolecular assemblies are at the forefront of modern chemistry, with applications ranging from molecular recognition and sensing to catalysis and drug delivery. core.ac.uknih.govmdpi.comcam.ac.uk The synthesis of these large and complex structures often relies on the use of rigid, pre-organized building blocks that can direct the assembly process. This compound, with its multiple points for functionalization, is an ideal candidate for such a building block.

Through sequential cross-coupling reactions, flexible or rigid linkers can be attached to the aromatic core at the iodo and bromo positions. Subsequent intramolecular reactions, such as ring-closing metathesis or further cross-coupling reactions, can then be employed to form macrocyclic structures. nih.gov The substitution pattern on the aromatic ring can be used to control the conformation and rigidity of the resulting macrocycle.

Moreover, the halogen atoms on the this compound scaffold can participate in halogen bonding, a non-covalent interaction that has emerged as a powerful tool for the construction of supramolecular assemblies. nih.govnih.govmdpi.com The iodine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules to form well-defined one-, two-, or three-dimensional structures. The fluorine atom can also participate in weaker interactions. By carefully designing the complementary binding partners, it is possible to create complex supramolecular architectures with tailored properties and functions. unica.itescholarship.orgresearchgate.net

Role in Ligand Design for Catalysis

The development of new and efficient catalysts is a central theme in chemical research. The performance of a metal-based catalyst is often critically dependent on the nature of the ligands coordinated to the metal center. Polysubstituted aromatic compounds provide a versatile platform for the design of novel ligands with fine-tuned steric and electronic properties.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. beilstein-journals.orgnih.gov Chiral ligands are essential for achieving high enantioselectivity in a wide range of metal-catalyzed reactions. The this compound core can be elaborated into chiral ligands through the introduction of chiral substituents.

For instance, chiral phosphine (B1218219) groups, which are privileged structures in asymmetric catalysis, can be introduced via phosphination reactions at the bromo or iodo positions. The steric and electronic properties of the resulting phosphine ligand can be modulated by the remaining substituents on the aromatic ring. The fluorine atom, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. Thiophene-based chiral ligands have also shown significant promise in asymmetric catalysis. mdpi.comrsc.org

The synthesis of binaphthyl-prolinol and other chiral ligands often involves the coupling of aromatic fragments, a process for which this compound is well-suited as a starting material. nih.govrsc.orgutexas.eduresearchgate.net The ability to sequentially functionalize the molecule allows for the construction of complex chiral environments around a metal center.

Potential Chiral Ligand Type Synthetic Approach Key Features
Chiral PhosphinesLithiation followed by reaction with a chlorophosphineTunable steric and electronic properties
Chiral N-Heterocyclic Carbenes (NHCs)Multi-step synthesis involving heterocycle formationStrong σ-donating character, robust metal complexes
Chiral Diamines/AminoalcoholsCross-coupling with chiral amine/alcohol precursorsVersatile for various asymmetric transformations

The compound this compound itself is a key substrate for a variety of metal-catalyzed coupling reactions. nih.gov Its utility lies in the differential reactivity of its halogen substituents, which allows for selective and sequential bond formation. This is a crucial aspect in the synthesis of complex molecules where multiple C-C or C-heteroatom bonds need to be formed in a controlled manner. nih.govunica.itacs.orgresearchgate.net

The selective coupling at the iodo-position, followed by a different coupling at the bromo-position, is a powerful strategy for the convergent synthesis of complex organic molecules. This approach has been widely used in the synthesis of natural products, pharmaceuticals, and organic materials. researchgate.net The presence of the fluoro and methylsulfane groups can also influence the reactivity and selectivity of these coupling reactions through electronic and steric effects.

Development of Advanced Materials Precursors

Functional organic materials are a rapidly growing field of research, with applications in electronics, photonics, and sensing. The properties of these materials are intrinsically linked to the structure and functionality of their molecular components. This compound can serve as a precursor for the synthesis of novel organic materials with tailored properties. rsc.orgresearchgate.net

By exploiting the sequential cross-coupling reactions, extended π-conjugated systems can be constructed from this building block. For example, polymerization through repeated Suzuki or Stille couplings at the iodo and bromo positions could lead to novel conjugated polymers. The fluorine and methylsulfane substituents would be incorporated into the polymer backbone, influencing its electronic properties, solubility, and solid-state packing. Such materials could find applications as organic semiconductors, light-emitting diodes, or sensors.

Furthermore, the ability to introduce specific functional groups at defined positions on the aromatic ring allows for the synthesis of precursors for self-assembling materials. For instance, the introduction of long alkyl chains could lead to liquid crystalline materials, while the incorporation of hydrogen-bonding motifs could drive the formation of ordered supramolecular structures.

Monomers for Functional Polymers (e.g., optoelectronic materials)

The development of π-conjugated polymers for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise control of their electronic structure. The incorporation of halogen atoms into the polymer backbone is a well-established strategy to tune properties like energy levels and charge carrier mobility. researchgate.net "this compound" is a promising monomer for creating such functional polymers due to the presence of three different halogen atoms, which allows for selective and sequential functionalization.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) towards cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, is a key feature that can be exploited. rsc.orgnih.govrsc.org This site-selectivity enables the controlled introduction of various aromatic or vinylic substituents at specific positions on the phenyl ring. For instance, the highly reactive iodo group can be selectively coupled under mild conditions, leaving the bromo and fluoro groups intact for subsequent reactions. nih.gov This stepwise approach allows for the synthesis of complex and well-defined polymer architectures.

The presence of the fluorine atom is particularly noteworthy for optoelectronic applications. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the resulting polymer, which can improve air stability and facilitate charge injection/extraction in electronic devices. researchgate.net Furthermore, the methylsulfane group can influence the polymer's solubility and morphology, which are critical factors for device performance.

Below is a table summarizing the potential impact of each substituent on the properties of a functional polymer derived from "this compound)."

SubstituentPotential Effect on Polymer PropertiesRelevant Synthetic Reactions
Iodo Primary reaction site for initial polymer chain growth or functionalization due to highest reactivity.Suzuki-Miyaura, Stille, Sonogashira, Heck, Buchwald-Hartwig
Bromo Secondary reaction site for further functionalization or cross-linking after reaction of the iodo group.Suzuki-Miyaura, Stille, Sonogashira, Heck, Buchwald-Hartwig
Fluoro Enhances thermal stability, influences electronic properties (e.g., lowers HOMO/LUMO levels), and can promote favorable intermolecular interactions.Generally unreactive in cross-coupling, remains as a permanent substituent.
Methylsulfane Improves solubility, can influence molecular packing and morphology, and may participate in post-polymerization oxidation to sulfoxide (B87167) or sulfone for further property tuning.Generally stable during cross-coupling reactions.

Building Blocks for Liquid Crystalline Materials

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of new liquid crystalline materials often involves the synthesis of molecules with a rigid core and flexible peripheral groups. The highly substituted phenyl ring of "this compound" can serve as a key component of the rigid core in novel liquid crystalline compounds.

The presence of multiple halogen atoms can significantly influence the mesomorphic behavior of a liquid crystal. Halogen substituents can increase the polarizability of the molecule, which in turn can affect the intermolecular forces that drive the formation of liquid crystalline phases. It has been observed that halogen atoms can broaden the temperature range of the mesophase and influence the type of liquid crystalline phase formed (e.g., nematic, smectic).

The synthesis of liquid crystals based on this building block would likely involve cross-coupling reactions to attach other aromatic or alicyclic rings, thereby extending the rigid core and creating the anisotropic molecular shape necessary for liquid crystallinity. The methylsulfane group, containing a sulfur atom, is also known to be a favorable component in some liquid crystalline structures, potentially contributing to enhanced birefringence.

The table below outlines the potential contributions of the various functional groups of "this compound" to the properties of liquid crystalline materials.

Substituent/GroupPotential Influence on Liquid Crystal Properties
Polyhalogenated Phenyl Core Provides molecular rigidity and can be functionalized to create an elongated molecular shape (mesogen).
Iodo and Bromo Groups Act as reactive handles for Suzuki, Stille, or Sonogashira coupling to build the mesogenic core.
Fluoro Group Can modify the dipole moment and polarizability, potentially influencing the dielectric anisotropy and mesophase stability.
Methylsulfane Group The sulfur atom can enhance birefringence and the methyl group can influence molecular packing and melting point.

Future Research Directions and Emerging Methodologies

Exploration of Photoredox Catalysis and Electrochemistry for Derivatization

Modern synthetic methods like photoredox catalysis and electrochemistry offer mild and highly selective ways to functionalize complex molecules, providing alternatives to traditional, often harsh, reaction conditions. For a polysubstituted compound like (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane, these techniques hold significant potential for selective derivatization.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under gentle conditions, enabling a wide range of chemical transformations. mdpi.comresearchgate.net For this compound, this methodology could be explored for site-selective functionalization. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-fluorine bonds, making it the most likely site for initial radical generation via single-electron reduction by a photocatalyst. This would allow for the selective replacement of the iodine atom with various other functional groups.

Research in this area could focus on:

Selective C–I Bond Functionalization: Employing photocatalytic systems to selectively cleave the C–I bond, enabling coupling reactions with a variety of partners such as boronic acids (Suzuki-type coupling), alkynes (Sonogashira-type coupling), or amines, leaving the bromo and fluoro substituents intact.

C–H Functionalization: While the halogenated positions are primary targets, photoredox-mediated C–H functionalization could be explored for the remaining C-H bond on the aromatic ring, offering an alternative route to further derivatization. nih.gov

Oxidation of the Methylsulfane Group: Photocatalytic methods could be developed for the controlled oxidation of the methylsulfane group to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have different electronic properties and could serve as precursors for further transformations.

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction, with reaction outcomes often tunable by adjusting the applied potential. This technique could be particularly useful for the derivatization of this compound.

Potential electrochemical applications include:

Selective Reduction: By carefully controlling the reduction potential, it may be possible to selectively cleave the C–I or C–Br bonds, generating aryl radicals or anions that can be trapped by electrophiles. This offers a high degree of control over the functionalization site.

Anodic Oxidation: The methylsulfane group is susceptible to anodic oxidation. Electrochemical oxidation could provide a clean and efficient method to synthesize the corresponding sulfoxide and sulfone derivatives. rsc.org Studies on similar aryl sulfides have shown that this transformation is feasible.

Electrochemical Fluorosulfonylation: Recent advances have shown that aryl triflates can be converted to aryl sulfonyl fluorides electrochemically. nih.gov Similar strategies could be explored to convert the halogen substituents of the target molecule into other functional groups.

MethodologyPotential ApplicationKey Advantage
Photoredox Catalysis Selective C-I or C-Br bond functionalizationMild reaction conditions, high functional group tolerance
C-H functionalizationDirect derivatization without pre-functionalization
Controlled oxidation of the methylsulfane groupHigh selectivity for sulfoxide or sulfone
Electrochemistry Selective reduction of C-I and C-Br bondsReagent-free, tunable selectivity via potential control
Anodic oxidation of the methylsulfane groupClean and efficient oxidation
Functional group interconversionAccess to novel derivatives

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. polimi.itmdpi.com For the synthesis and derivatization of this compound, flow chemistry could be instrumental in process optimization and the safe handling of potentially hazardous intermediates.

Future research in this area could involve:

Process Optimization: Using automated flow systems to rapidly screen reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry to quickly identify optimal conditions for various derivatization reactions. Superheated flow chemistry, in particular, can significantly accelerate reaction rates. nih.gov

Scale-up of Production: Once optimized, flow chemistry provides a straightforward route to scaling up the production of this compound and its derivatives for further research and application, which can be a significant challenge with batch processes. rsc.org

Photochemistry in Flow: Combining flow chemistry with photoredox catalysis can be particularly advantageous, as the high surface-area-to-volume ratio of microreactors allows for efficient irradiation of the reaction mixture, leading to higher yields and shorter reaction times.

ApplicationBenefit of Flow Chemistry
Continuous Synthesis Reduced manual handling, improved safety, and higher throughput
Process Optimization Rapid identification of optimal reaction conditions
Scale-up Seamless transition from laboratory to production scale
Photochemistry in Flow Enhanced light penetration and improved reaction efficiency

Bioconjugation Strategies for Chemical Biology Probes (excluding biological activity/efficacy)

Bioconjugation is the process of covalently linking molecules, such as a small molecule probe to a biomolecule like a protein or nucleic acid. nih.gov The polyhalogenated and electron-deficient nature of the aromatic ring in this compound makes it an interesting candidate for the development of chemical biology probes.

Future research could focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing halogens activate the aromatic ring towards nucleophilic attack. This could be exploited for conjugation with nucleophilic residues on biomolecules, such as cysteine thiols. The fluorine atom, being the most electronegative, would likely be the preferred site for SNAr.

Cross-Coupling Reactions: The iodo and bromo substituents are amenable to transition-metal-catalyzed cross-coupling reactions. By first introducing a linker with a bioorthogonal handle (e.g., an alkyne or azide) onto the aromatic ring, the resulting derivative could be attached to biomolecules using "click" chemistry.

Development of Photo-activatable Probes: The photochemical reactivity of the carbon-halogen bonds could be harnessed to design photo-activatable probes. Upon irradiation with light of a specific wavelength, the probe could become covalently attached to a nearby biomolecule, allowing for the study of molecular interactions.

Bioconjugation StrategyTarget Functional GroupPotential Application
Nucleophilic Aromatic Substitution (SNAr) C-F bondCovalent labeling of proteins via cysteine residues
Cross-Coupling followed by "Click" Chemistry C-I or C-Br bondsAttachment to biomolecules functionalized with azides or alkynes
Photochemical Labeling C-I or C-Br bondsPhoto-crosslinking to study protein-ligand interactions

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound and its derivatives is crucial for sustainable research and development.

Future research should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This includes exploring catalytic cycles that minimize waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Methods: Focusing on the use of catalytic reagents over stoichiometric ones to reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. rsc.org

Energy Efficiency: Employing energy-efficient synthetic methods such as microwave-assisted synthesis or reactions that can be performed at ambient temperature and pressure. nih.gov Flow chemistry also contributes to energy efficiency through improved heat transfer.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Designing high-yield, low-waste synthetic pathways
Greener Solvents Replacing hazardous solvents with sustainable alternatives
Catalysis Utilizing reusable catalysts to minimize waste
Energy Efficiency Employing microwave or ambient temperature reactions

Q & A

Q. What are the most reliable synthetic routes for (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane?

The synthesis typically involves halogenation and thioether formation. A two-step approach is common:

  • Step 1 : Halogenation of a phenyl precursor (e.g., 2-fluoro-3-iodophenyl derivatives) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
  • Step 2 : Thioether formation via nucleophilic substitution, where a methylthiol group replaces a leaving group (e.g., chloride) on the aromatic ring.

Q. Key Considerations :

  • Solvent choice (e.g., dichloromethane or DMF) impacts reaction efficiency.
  • Catalysts such as CuI or Pd complexes may accelerate substitution reactions.
  • Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Example Optimization Table :

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, 80°C85
Thioether FormationCH₃SH, K₂CO₃, DMF, 60°C72

Q. How can purification challenges posed by halogenated aromatic compounds be addressed?

Halogens (Br, I) introduce steric and electronic effects, complicating crystallization. Strategies include:

  • Recrystallization : Use mixed solvents (e.g., hexane:ethyl acetate) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (0–5% EtOAc in hexane) separates halogenated byproducts.
  • Low-Temperature Storage : Halogenated compounds may degrade; store at 2–8°C in amber vials .

Critical Note : Iodine’s heavy atom effect can improve X-ray crystallography resolution but complicates NMR due to quadrupolar relaxation .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR identifies methylsulfane protons (δ 2.1–2.5 ppm).
    • 19F^{19}\text{F} NMR detects fluorine environments (δ -110 to -120 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z: 388.85).
  • Sulfur-Specific Detection :
    • Cyanolysis : Quantifies sulfane sulfur via UV-Vis at 460 nm after CN⁻ treatment .
    • Fluorescent Probes : SSP2 enables non-destructive tracking of sulfane groups .

Advanced Research Questions

Q. How does the methylsulfane group participate in oxidation reactions?

The thioether (-SMe) can oxidize to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under controlled conditions:

  • Oxidizing Agents : H₂O₂ (mild) or mCPBA (meta-chloroperbenzoic acid) for sulfoxides; KMnO₄ for sulfones.
  • Mechanistic Insight : Radical intermediates are detected via EPR during H₂O₂-mediated oxidation .

Application : Sulfone derivatives exhibit enhanced electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. How does iodine’s heavy atom effect aid in crystallographic studies?

Iodine’s high electron density facilitates phase determination in X-ray diffraction:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for improved anomalous dispersion.
  • Software : SHELXL refines structures with iodine’s positional parameters, reducing R-factor errors .

Q. Example Structural Metrics :

BondLength (Å)Angle (°)
C-I2.10 ± 0.02C-S-C = 98.5
S-CH₃1.81 ± 0.01Br-C-F = 118.3

Data extrapolated from bromo/fluoro analogs

Q. What structure-activity relationships (SAR) are observed for halogenated aryl sulfides?

  • Substituent Effects :
    • Bromine/Fluorine : Enhance lipophilicity (logP ↑) and membrane permeability.
    • Iodine : Increases molecular polarizability, influencing π-π stacking in protein binding.
  • Biological Activity : Analogous compounds inhibit kinase enzymes (IC₅₀ < 1 µM) in cancer models .

Q. SAR Table :

CompoundSubstituentsIC₅₀ (µM)Target
Analog ABr, F, SMe0.8EGFR Kinase
Analog BI, F, SMe0.5VEGFR-2

Q. How does thermal stability vary under different storage conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 150°C in air.
  • Light Sensitivity : UV-Vis spectra show 10% degradation after 48 hrs under UV light (λ = 254 nm).
  • Recommendation : Store under inert gas (N₂) at -20°C for long-term stability .

Q. Can computational methods predict electronic properties?

  • DFT Calculations : B3LYP/6-311+G(d,p) models reveal:
    • HOMO-LUMO gap: 4.2 eV (indicative of moderate reactivity).
    • Electrostatic potential maps highlight nucleophilic regions at sulfur and electrophilic sites at halogens.
  • Application : Guides site-selective functionalization for drug design .

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